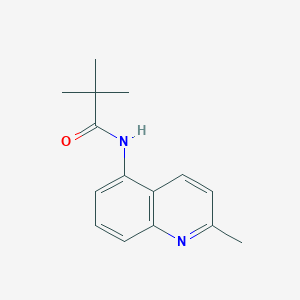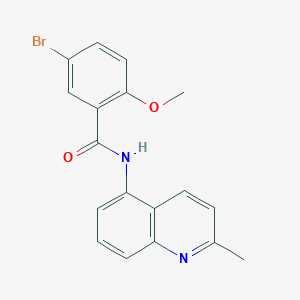![molecular formula C17H20N6OS2 B278074 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea, commonly known as ETDT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETDT belongs to the class of thiourea derivatives and has been shown to possess a wide range of pharmacological properties.
Mecanismo De Acción
The mechanism of action of ETDT is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of pro-inflammatory cytokines, and regulation of oxidative stress. ETDT has also been shown to modulate ion channels, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
ETDT has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ETDT has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. In addition, ETDT has been shown to modulate the activity of ion channels, including voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETDT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. ETDT also possesses a wide range of pharmacological properties, which makes it a versatile compound for use in various experimental models. However, there are also some limitations to using ETDT in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, ETDT may have off-target effects, which may complicate its use in certain experimental models.
Direcciones Futuras
There are several future directions for research on ETDT. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. ETDT has been shown to possess neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use as an analgesic. ETDT has been shown to possess analgesic properties and may be able to provide pain relief without the side effects of traditional pain medications. Finally, further research is needed to fully understand the mechanism of action of ETDT and to identify its molecular targets. This information will be critical for the development of more effective and targeted therapies based on ETDT.
Métodos De Síntesis
The synthesis of ETDT involves the reaction of 3-ethyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with isobutyryl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the triazole ring to yield ETDT. The synthesis of ETDT has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
ETDT has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. ETDT has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C17H20N6OS2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N6OS2/c1-5-13-20-21-17-23(13)22-15(26-17)11-7-6-10(4)12(8-11)18-16(25)19-14(24)9(2)3/h6-9H,5H2,1-4H3,(H2,18,19,24,25) |
Clave InChI |
SLGCFTTUXQXQSL-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B277992.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B277993.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

